molecular formula C12H18ClNO2 B1359953 Benzoylcholine chloride CAS No. 2964-09-2

Benzoylcholine chloride

Cat. No.: B1359953
CAS No.: 2964-09-2
M. Wt: 243.73 g/mol
InChI Key: QVFHQENRNSAHEK-UHFFFAOYSA-M
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Description

Benzoylcholine chloride is a quaternary ammonium compound that is structurally related to acetylcholine. It is known for its pharmacological properties, particularly its ability to interact with cholinergic receptors. This compound has been studied for its effects on various physiological systems, including the cardiovascular and gastrointestinal systems .

Scientific Research Applications

Benzoylcholine chloride has a wide range of applications in scientific research:

Safety and Hazards

Benzoylcholine chloride is classified as having acute toxicity - Category 4, for Oral, Dermal, and Inhalation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, and use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylcholine chloride can be synthesized through a multi-step process. One common method involves the reaction of ethylene chlorohydrin with benzoyl chloride to form 2-chloroethyl benzoate. This intermediate is then reacted with trimethylamine to produce benzoylcholine iodide, which is subsequently converted to this compound using silver chloride .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzoylcholine chloride undergoes various chemical reactions, including hydrolysis, substitution, and esterification.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form benzoic acid and choline chloride.

    Substitution: It can react with nucleophiles, such as hydroxide ions, to undergo substitution reactions.

    Esterification: this compound can form esters with alcohols under acidic conditions.

Major Products:

    Hydrolysis: Benzoic acid and choline chloride.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

    Esterification: Esters of benzoylcholine.

Comparison with Similar Compounds

  • Acetylcholine chloride
  • Choline chloride
  • Eserine sulphate
  • d-Tubocurarine chloride
  • Hexamethonium bromide
  • Nicotine acid tartrate
  • Atropine sulphate
  • Cocaine hydrochloride
  • Procaine hydrochloride

Comparison: Benzoylcholine chloride is unique due to its benzoic ester grouping, which imparts distinct pharmacological properties. Unlike acetylcholine, it has strong nicotine-like properties and weak muscarine-like properties. This makes it less active in causing hypotension and miosis compared to acetylcholine. Additionally, this compound has local anesthetic properties, which are not observed in acetylcholine .

Properties

IUPAC Name

2-benzoyloxyethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO2.ClH/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFHQENRNSAHEK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952108
Record name 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium chloride
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Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic crystalline powder; [Alfa Aesar MSDS]
Record name Benzoylcholine chloride
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CAS No.

2964-09-2
Record name Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, chloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=2964-09-2
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Record name Choline, chloride, benzoate
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Record name 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium chloride
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Record name 2-benzoyloxyethyltrimethylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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